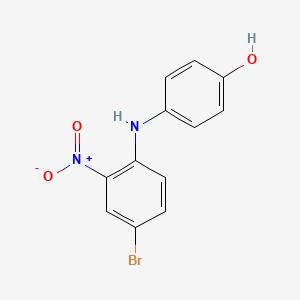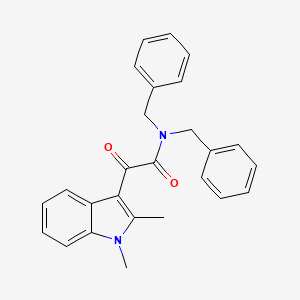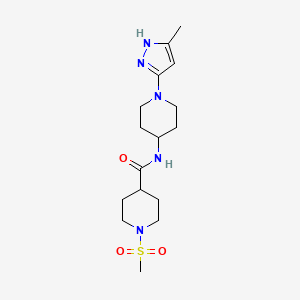
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H27N5O3S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and Receptor Binding
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide and its structural analogs have been studied extensively for their interaction with the CB1 cannabinoid receptor. Using AM1 molecular orbital method and conformational analysis, distinct conformations around the pyrazole C3 substituent were identified, offering insights into the energetic stability of these conformers. This research aids in understanding the molecular interaction of these compounds with the CB1 receptor, suggesting the dominance of the N1 aromatic ring moiety in steric binding interactions. Such studies are foundational for the development of pharmacophore models and contribute to the field of drug design by elucidating the molecular basis of receptor-ligand interactions (Shim et al., 2002).
Synthesis and Characterization
The synthesis of this compound and related compounds involves intricate chemical processes, showcasing the compound's utility in chemical research. Studies focusing on the synthesis and characterization of these compounds highlight their potential as heterocyclic amino acids and building blocks for further chemical synthesis. Such research provides valuable methodologies for the synthesis of complex molecules, contributing to advancements in organic chemistry and medicinal chemistry (Matulevičiūtė et al., 2021).
Structure-Activity Relationships
Research on the structure-activity relationships (SAR) of pyrazole derivatives, including this compound, has been instrumental in identifying structural requirements for potent and selective activity at cannabinoid receptors. These studies are critical for the design of compounds with enhanced efficacy and selectivity, providing insights into the molecular features necessary for binding and activity at specific receptors. This knowledge is essential for the development of new therapeutic agents with improved pharmacological profiles (Lan et al., 1999).
In Vivo and In Vitro Evaluations
The compounds derived from this compound have been evaluated in various in vivo and in vitro studies to assess their pharmacological properties. These evaluations are crucial for understanding the therapeutic potential of these compounds, including their effects on specific receptors and biological pathways. Such research is foundational for the advancement of drug development, providing essential data on the efficacy, mechanism of action, and potential therapeutic applications of new compounds (Gatley et al., 1996).
Propiedades
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c1-12-11-15(19-18-12)20-7-5-14(6-8-20)17-16(22)13-3-9-21(10-4-13)25(2,23)24/h11,13-14H,3-10H2,1-2H3,(H,17,22)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCDTZKWTPHWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2590316.png)

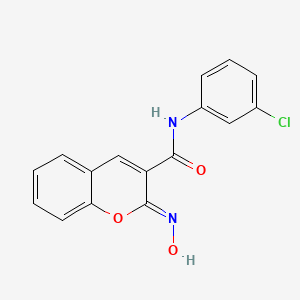
![6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2590322.png)

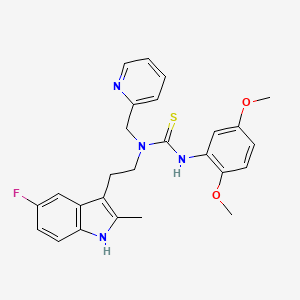
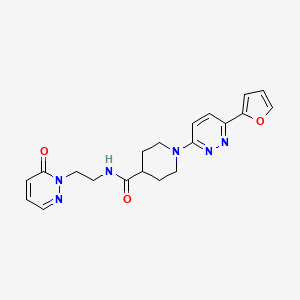
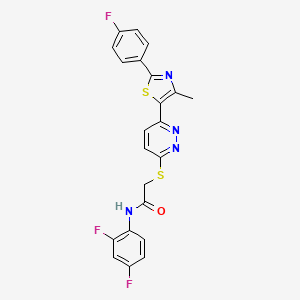
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/no-structure.png)

